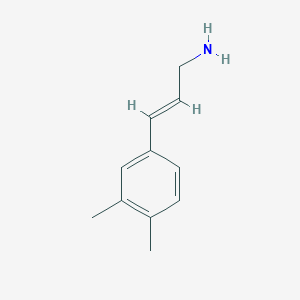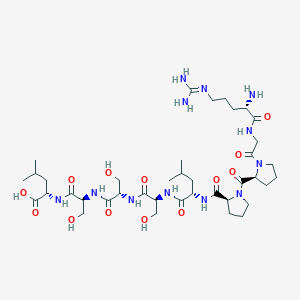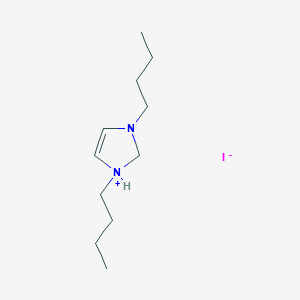![molecular formula C19H21N B12541432 1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine CAS No. 667458-47-1](/img/structure/B12541432.png)
1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine is an organic compound characterized by the presence of a biphenyl group attached to a pyrrolidine ring through a prop-1-en-1-yl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine can be achieved through several synthetic routes. One common method involves the Stevens rearrangement of aminium salts bearing 3-phenylprop-2-enyl and 3-(α-naphthyl)prop-2-ynyl moieties . The reaction proceeds through a series of steps including β-elimination, electrocyclic reaction, and hydrogen shift to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, while the pyrrolidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups.
科学的研究の応用
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring may engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-[(1,1’-Biphenyl)-4-yl]naphthalene: Similar biphenyl structure but with a naphthalene ring instead of pyrrolidine.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Contains a biphenyl core with formazan groups.
Uniqueness
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine is unique due to the presence of both a biphenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
667458-47-1 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC名 |
1-[1-(4-phenylphenyl)prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-2-19(20-14-6-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h2-5,8-13H,6-7,14-15H2,1H3 |
InChIキー |
MTOJPQIIWZQTCV-UHFFFAOYSA-N |
正規SMILES |
CC=C(C1=CC=C(C=C1)C2=CC=CC=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
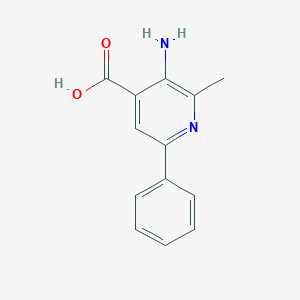

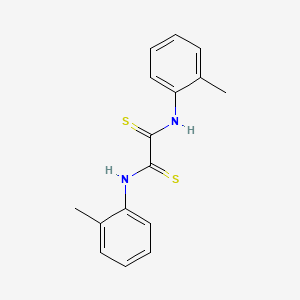
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)

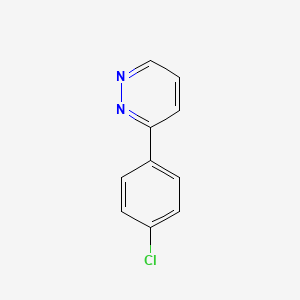
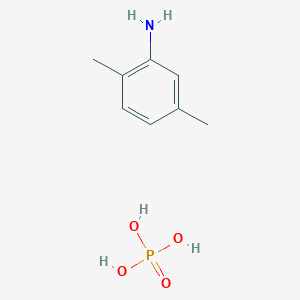
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)
